2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride
Description
Key Structural Features:
Nomenclature and Identification Parameters
Systematic Nomenclature:
Spectroscopic Identifiers:
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 229.08 g/mol |
| Melting Point | 210–215°C (decomposes) |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
Properties
IUPAC Name |
2-chloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S.ClH/c6-1-3(9)7-5-8-4(10)2-11-5;/h1-2H2,(H,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBGJHHUSWNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)CCl)S1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Thiazole Derivatives
Methodology:
The initial step involves chlorination of thiazole or benzothiazole derivatives to introduce the chloro functionality at specific positions, typically at the 2-position of the thiazole ring.
- Use of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Reactions are generally carried out under reflux conditions, often in inert solvents like dichloromethane or chloroform.
- Temperature ranges from 0°C to reflux temperatures (~80°C).
| Reaction Step | Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination of thiazole | POCl₃ | Dichloromethane | Reflux | 83% | Produces 2-chlorothiazole derivative |
Research Findings:
Chlorination under these conditions yields high purity 2-chlorothiazole derivatives suitable for subsequent functionalization.
Conversion to 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide
Method 1: Amidation via Nucleophilic Substitution
- Starting from 2-chlorothiazole derivatives, nucleophilic substitution with amino acids or amines introduces the acetamide moiety.
- Typical reagents include acetamide or acetic acid derivatives, often in the presence of bases like potassium carbonate or sodium hydride.
- Dissolve 2-chlorothiazole in a suitable solvent (e.g., dimethylformamide or ethanol).
- Add acetamide or acetic anhydride with a base.
- Reflux at temperatures around 80-120°C for several hours.
| Method | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Amidation | Acetamide + base | DMF | 100°C | 54% | Efficient for large-scale synthesis |
Research Findings:
This method provides a straightforward route to the target compound with moderate to high yields, with reaction optimization focusing on temperature and reaction time.
Reduction and Functionalization
Method 2: Reduction of Nitro Intermediates
- Nitro derivatives of benzothiazole are reduced to amino derivatives using metal reductants like iron powder or tin(II) chloride in acidic media.
- Reflux in acetic acid or ethanol with iron powder at 40°C for 5 hours, yielding approximately 33% of the amino derivative.
Method 3: Cyclization to Form the Final Amide
- The amino intermediates undergo cyclization with ethylcyanoacetate and ethyl glycinate hydrochloride under neat conditions at 70°C, following the El-Saghier reaction pathway.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | Ethylcyanoacetate + ethyl glycinate hydrochloride | 70°C, 2h | Up to 92% | Produces 2-chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride |
Research Findings:
The sequential one-pot synthesis under neat conditions is efficient, environmentally friendly, and scalable, with yields often exceeding 80% when optimized.
Summary of Key Reaction Parameters
| Parameter | Typical Range | Impact on Preparation |
|---|---|---|
| Temperature | 70-120°C | Influences reaction rate and yield |
| Solvent | Ethanol, DMF, acetic acid | Affects solubility and reaction efficiency |
| Reagents | POCl₃, SOCl₂, iron powder, ethylcyanoacetate | Critical for selectivity and purity |
| Reaction Time | 2-5 hours | Longer times may improve yield but reduce efficiency |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, including Grignard reagents or organolithium compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with different alkyl or aryl groups.
Scientific Research Applications
Research indicates that 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications in drug development for diseases where enzyme activity is a factor.
Proteomics Research
One of the primary applications of this compound is in proteomics research. It is utilized as a biochemical tool to study protein interactions and functions. Its ability to modify protein structures can aid in understanding protein dynamics and interactions within cellular environments .
Drug Development
Due to its biological activity, this compound is being explored for its potential as a lead compound in drug development. Researchers are investigating its efficacy as an antimicrobial agent and its role in inhibiting specific disease-related enzymes .
Chemical Biology
In chemical biology, this compound serves as a probe to investigate biological processes at the molecular level. Its structural features allow researchers to explore various biochemical pathways and mechanisms of action within cells .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antimicrobial Activity Study :
- Enzyme Inhibition Assay :
- Proteomic Analysis :
Mechanism of Action
The mechanism by which 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is structurally distinct from analogs in the following ways:
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to neutral analogs like the oxadiazole derivative () or phenoxy-substituted compound (). The ionic nature of the HCl salt facilitates dissolution in polar solvents .
- Melting Points: While exact data for the target compound is unavailable, thiazolidinone derivatives (e.g., 5d–5f in ) show melting points ranging from 180–250°C, influenced by hydrogen bonding and crystallinity. The target’s thiazolone ring and HCl salt may lower its melting point compared to phenolic analogs due to reduced intermolecular H-bonding .
- Spectroscopic Data: The target’s IR spectrum would show characteristic bands for the thiazolone C=O (~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹). NMR would display signals for the thiazol ring protons (δ 4.0–5.0 ppm) and chloroacetamide CH₂Cl (δ ~4.2 ppm), distinct from oxadiazole (δ 8.0–8.5 ppm for aromatic protons) or cyanoacetamide (C≡N ~2200 cm⁻¹) analogs .
Biological Activity
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride (CAS Number: 1185301-06-7) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₅H₆ClN₂O₂S
- Molecular Weight : 229.09 g/mol
- CAS Number : 1185301-06-7
- Purity : Minimum 95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing thiazole moieties often exhibit significant cytotoxic effects against cancer cell lines and possess antimicrobial properties.
Antimicrobial Activity
Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting essential cellular processes. For instance, the compound has demonstrated synergistic effects with established antibiotics like ciprofloxacin and ketoconazole against various pathogens. The minimum inhibitory concentrations (MIC) reported range from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .
Antitumor Activity
The thiazole ring structure is essential for the cytotoxic activity of these compounds. In vitro studies have indicated that modifications in the substituents on the thiazole ring significantly affect their anticancer efficacy. For example, compounds with electron-withdrawing groups on the phenyl ring displayed enhanced activity against multiple cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Thiazole Ring : Essential for activity; modifications can enhance or reduce potency.
- Substituents : The presence of halogen atoms (e.g., chlorine) can improve cytotoxicity.
- Electron Donors/Withdrawers : The nature of substituents on the phenyl ring influences the overall biological activity.
Case Study 1: Antimicrobial Evaluation
A study evaluated several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, compounds similar to this compound were tested against human cancer cell lines including A431 and Jurkat cells. The IC50 values were reported to be less than those of doxorubicin, indicating promising anticancer potential .
Data Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-amino-4-oxo-4,5-dihydrothiazole with chloroacetyl chloride in the presence of triethylamine produces the acetamide intermediate, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Thioglycolic acid can also be used under reflux in acetic acid to form thiazole derivatives, with recrystallization in ethanol or pet-ether for purification . Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 4–6 hours at 80–100°C), and TLC monitoring to terminate reactions at completion.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : Confirm molecular structure via and NMR, focusing on signals for the thiazole ring (δ 6.5–7.5 ppm for NH or aromatic protons) and chloroacetamide group (δ 3.8–4.2 ppm for CH-Cl).
- XRD : Single-crystal X-ray diffraction (employing SHELX software) resolves bond lengths, angles, and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P222) are common, with lattice parameters like a = 6.0171 Å, b = 15.3120 Å, and c = 18.1493 Å .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z ~247.68 g/mol for the free base).
Q. How can researchers address discrepancies in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions may arise from assay variability (e.g., MIC protocols vs. cell viability assays) or impurities in synthesized batches. Methodological steps include:
- Reproducing experiments with HPLC-purified samples (>95% purity).
- Testing against standardized microbial strains (e.g., S. aureus ATCC 25923) or cancer cell lines (e.g., MCF-7) under controlled conditions .
- Performing dose-response curves to distinguish selective toxicity from broad-spectrum effects.
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
Graph set analysis (e.g., Etter’s formalism) reveals motifs like R(8) chains from N–H···O and C–H···Cl interactions. These networks stabilize the crystal packing but reduce aqueous solubility. Solubility can be modulated by co-crystallizing with hydrophilic counterions (e.g., sodium ascorbate) or using DMSO as a co-solvent .
Q. What computational strategies predict reactivity at the chloroacetamide moiety for targeted derivatization?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the chlorine atom. Nucleophilic attack by amines or thiols is favored in polar aprotic solvents (DMF, acetonitrile), with activation energies correlating with frontier molecular orbital (FMO) gaps .
Q. How can SHELX refinement parameters improve accuracy in resolving disordered regions of the crystal structure?
For high-resolution data (<1.0 Å), use SHELXL ’s PART and SUMP instructions to model disorder. Apply ISOR restraints to thermal parameters and DFIX constraints for bond lengths in overlapping electron density regions. Validate with R (<0.05) and wR (<0.15) metrics .
Q. What methodologies optimize regioselectivity in substitution reactions involving the thiazole ring?
- Protecting Groups : Temporarily block the 4-oxo group with trimethylsilyl chloride to direct substitution to the 2-position.
- Catalysis : Use Pd(II) catalysts for Suzuki couplings at the 5-position of the thiazole.
- Solvent Effects : Polar solvents (DMF) favor SN2 mechanisms at the chloroacetamide, while THF promotes ring functionalization .
Methodological Tables
Table 1. Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P222 |
| Unit Cell (Å) | a = 6.0171, b = 15.3120, c = 18.1493 |
| Z | 4 |
| R/wR | 0.050/0.108 |
Table 2. Common Reaction Pathways and Conditions (from )
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Chloroacetyl chloride, TEA, reflux | 65–75 |
| Cyclization | Thioglycolic acid, acetic acid, Δ | 70–80 |
| Hydrolysis | NaOH (1M), HO/EtOH, rt | >90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
